N-(6-Aminohexyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride
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Overview
Description
N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique chemical structure, which includes an aminohexyl chain, a diazinan ring, and a methoxybenzamide group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride typically involves multiple steps:
Formation of the diazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the aminohexyl chain: This is achieved through nucleophilic substitution reactions.
Introduction of the methoxybenzamide group: This step often involves amide bond formation using coupling reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of continuous flow reactors: For better control over reaction parameters.
Purification processes: Such as crystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminohexyl chain can be oxidized under strong oxidizing conditions.
Reduction: The diazinan ring can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. These interactions can lead to:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting cell function and viability.
Induction of specific biochemical responses: Leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzamide hydrochloride: Similar structure with an ethoxy group instead of a methoxy group.
N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoate: Similar structure but in the ester form.
Uniqueness
N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H27ClN4O4 |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-(6-aminohexyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C18H26N4O4.ClH/c1-26-15-7-6-13(17(24)20-10-5-3-2-4-9-19)12-14(15)22-11-8-16(23)21-18(22)25;/h6-7,12H,2-5,8-11,19H2,1H3,(H,20,24)(H,21,23,25);1H |
InChI Key |
KCIRNDVGXVVTOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCCCCN)N2CCC(=O)NC2=O.Cl |
Origin of Product |
United States |
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